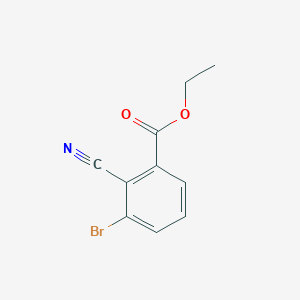

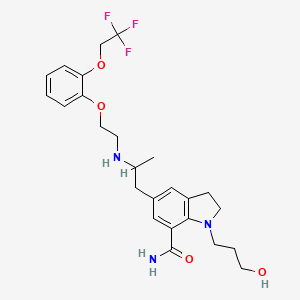

![molecular formula C13H20O2 B1142999 4-(1,3,3-三甲基-7-氧杂双环[4.1.0]庚-2-基)-3-丁烯-2-酮 CAS No. 190059-33-7](/img/structure/B1142999.png)

4-(1,3,3-三甲基-7-氧杂双环[4.1.0]庚-2-基)-3-丁烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- The synthesis of silver hexafluoroacetylacetonate complexes, including those with vinyltrimethylsilane, has been explored. These complexes are potential precursors for chemical vapor deposition (Evans et al., 2003).

Molecular Structure Analysis

- The crystal structure of certain silver complexes, including those with vinyltriethylsilane, has been determined. These studies provide insights into the molecular arrangement and coordination in the solid state (Chi et al., 1996).

Chemical Reactions and Properties

- Investigations into the chemical behavior of these complexes have been conducted. For instance, the photoactivated polymerization of vinyldimethylsilane with certain complexes has been studied, providing insights into the reactivity of these materials (Fry & Neckers, 1996).

Physical Properties Analysis

- The physical properties of these compounds, especially in relation to their use in generating and stabilizing silver nanoparticles, have been examined. This includes studies on their stability and interactions with other materials (Shankar & Shahi, 2008).

Chemical Properties Analysis

- The chemistry of vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) has been further elucidated through studies focusing on adsorption, desorption, and surface interactions. These studies are crucial for understanding the application of these materials in processes like chemical vapor deposition (Pirolli & Teplyakov, 2006).

科学研究应用

在固化树脂制造中的用途: 直到 1965 年,该化学品在美国历史悠久,用于制造固化树脂 (IARC 专著,1999).

拟除虫菊酯合成中的中间体: 该化合物作为合成有效拟除虫菊酯的合成途径中的中间体,拟除虫菊酯是一类合成化学杀虫剂 (Kislitsin 等,2000).

旋光性衍生物的制备: 相关化合物的酶促拆分得到旋光纯的醇和酯,这对于合成具有生物活性的化合物很重要 (Saf 等,1988).

在药物化学中用于血小板抗聚集活性: 该化合物的衍生物显示出很强的血小板抗聚集活性,优于乙酰水杨酸,还具有局部麻醉活性 (Schenone 等,1990).

铂催化的烯炔环化: 该化合物参与通过炔烃对烯醇醚进行铂催化的环丙烷化形成氧杂环戊烷衍生物和二氢苯并呋喃 (Nevado 等,2004).

康都糖 C 的合成: 该化合物已被用于合成康都糖 C,一种具有潜在生物活性的化合物 (Drian 等,1989).

结构多样化化合物的非对映选择性合成: 它用于合成结构和立体化学多样化的化合物,这对于评估生物学和药理活性很有用 (Mukherjee & Das,2016).

氨基环醇衍生物的合成: 该化合物用于氨基环醇衍生物的选择性合成,这对于创造新的生物活性化合物很重要 (Jotterand & Vogel,1998).

属性

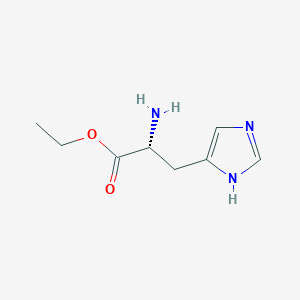

IUPAC Name |

(E)-4-(1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-yl)but-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-9(14)5-6-10-12(2,3)8-7-11-13(10,4)15-11/h5-6,10-11H,7-8H2,1-4H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMUHAHUBCUABS-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1C(CCC2C1(O2)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1C(CCC2C1(O2)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

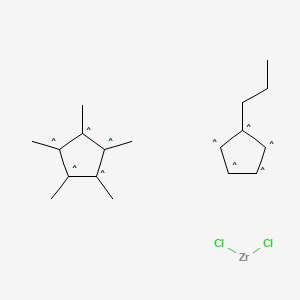

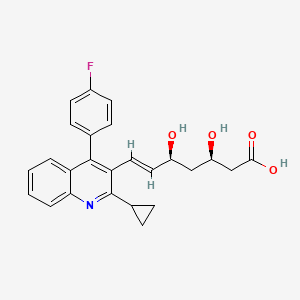

![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)